molecular formula C17H17N3O2S B2922287 (E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1421589-00-5

(E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2922287
CAS No.: 1421589-00-5
M. Wt: 327.4
InChI Key: JOGBHEMYYRQXRV-VOTSOKGWSA-N
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Description

(E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This compound features a furan ring, an imidazole moiety, and a thiophene ring, which are known to contribute to various pharmacological effects.

1. Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. Notably, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard microbiological methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.0
Escherichia coli10.0
Pseudomonas aeruginosa15.0

The compound's effectiveness against Staphylococcus aureus , particularly methicillin-resistant strains (MRSA), highlights its potential as a therapeutic agent in combating antibiotic resistance .

2. Antifungal Activity

In addition to its antibacterial properties, the compound was tested for antifungal activity against common pathogens such as Candida albicans. The results indicated moderate antifungal activity with an MIC of 8.0 µg/mL, suggesting potential applications in treating fungal infections .

3. Anticancer Activity

The anticancer properties of the compound were assessed using various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54910.0Inhibition of cell proliferation
HCT11615.0Cell cycle arrest in G2/M phase

The compound demonstrated significant cytotoxicity against these cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to cell death.
  • Antifungal Mechanism : Its antifungal action may involve the disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells is attributed to the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MRSA Infections : A study demonstrated that administration of the compound significantly reduced bacterial load in MRSA-infected mice models compared to controls .
  • In Vitro Anticancer Studies : Research indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, with notable effects observed at concentrations below 20 µM .

Properties

IUPAC Name

(E)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20-12-14(15-5-2-10-22-15)19-16(20)8-9-18-17(21)7-6-13-4-3-11-23-13/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGBHEMYYRQXRV-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C=CC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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